(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a fluorine substituent at position 4 of the benzothiazole ring, a propargyl (prop-2-yn-1-yl) group at position 3, and a pivalamide (2,2-dimethylpropanamide) moiety attached to the nitrogen at position 2. The (Z)-configuration indicates the spatial arrangement of substituents around the imine bond, influencing steric and electronic interactions.
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-5-9-18-12-10(16)7-6-8-11(12)20-14(18)17-13(19)15(2,3)4/h1,6-8H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWDSBGTBDXXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a propargyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula: C14H14FN3OS
Molecular Weight: 285.34 g/mol
LogP (Octanol-Water Partition Coefficient): 3.2, indicating moderate lipophilicity which can affect absorption and distribution in biological systems .
Research indicates that compounds with similar structures often interact with various biological targets, including:
- GABA Receptors: Compounds similar to benzodiazepines, which may modulate GABAergic transmission.
- Enzymatic Inhibition: Potential as inhibitors of specific enzymes, such as Factor XIa, which plays a role in the coagulation cascade .
- Antimicrobial Activity: Some derivatives exhibit antibacterial properties due to their ability to disrupt bacterial cell membranes.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's affinity for various receptors and enzymes. Notably:
- GABA-A Receptor Binding: Preliminary studies suggest that the compound may exhibit binding affinity to GABA-A receptors, potentially influencing anxiolytic effects.
- Enzyme Inhibition Assays: The compound showed promising results as an inhibitor of Factor XIa, indicating potential applications in anticoagulation therapy .
In Vivo Studies
Animal models are crucial for understanding the pharmacokinetics and therapeutic effects:
- Anxiolytic Effects: Animal studies demonstrated that the compound could reduce anxiety-like behaviors in rodent models, similar to traditional benzodiazepines.
- Toxicity Assessment: Toxicological evaluations indicated a favorable safety profile at therapeutic doses.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
-
Case Study on Anticoagulant Activity:
- A study investigated the effects of similar thiazole derivatives on coagulation parameters in rats, demonstrating significant reductions in clotting times when administered at specific doses.
-
Anxiety Model Evaluation:
- Research involving elevated plus-maze tests indicated that compounds with similar structures significantly increased time spent in open arms, suggesting anxiolytic properties.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Structural Similarities and Key Differences
A comparative overview of substituents and molecular properties is provided in Table 1.
Key Observations:
- Halogen Effects: The target compound’s fluorine substituent (vs.
- Amide Substituents: The pivalamide group in the target compound introduces steric hindrance, which may slow enzymatic degradation compared to the morpholine sulfonyl (polar) or dimethylbenzamide (less bulky) groups in analogs .
- Propargyl Group: Common in all propargyl-containing analogs, this moiety enables click chemistry modifications but may confer instability under oxidative conditions .
Spectroscopic Characterization
- IR Spectroscopy: The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the target compound’s pivalamide C=O peak (~1680 cm⁻¹). The C≡N or C=S vibrations (1240–1255 cm⁻¹) may overlap with propargyl C≡C stretches (~2100–2260 cm⁻¹) .
Physicochemical Properties
- Solubility: The morpholine sulfonyl group in enhances water solubility vs. the hydrophobic pivalamide in the target compound.
- Stability: Propargyl groups in all analogs may pose stability challenges, but fluorine’s electron-withdrawing effect in the target compound could mitigate oxidative degradation vs. chlorine in .
- Lipophilicity (LogP): Estimated LogP values (ClogP): Target (~3.5), (~2.8 due to sulfonyl), (~4.1 due to methylbenzamide).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
